
4-Isopropoxy-2-methylbenzofuran-6-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an isopropoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 3,5-dihydroxybenzoate, the compound can be synthesized through a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods typically focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid: This compound shares a similar benzofuran core but differs in the substitution pattern, which can lead to distinct chemical and biological properties.
Benzofuran derivatives: Various benzofuran derivatives with different substituents have been studied for their unique properties and applications.
Uniqueness
4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its isopropoxy group at the 4-position and carboxylic acid group at the 6-position contribute to its distinct properties compared to other benzofuran derivatives.
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-methyl-4-propan-2-yloxy-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-7(2)16-11-5-9(13(14)15)6-12-10(11)4-8(3)17-12/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
PKSNBNXGOOZKNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C=C(C=C2OC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


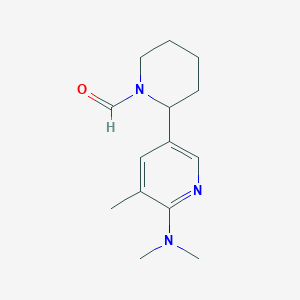





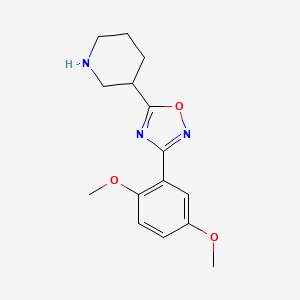
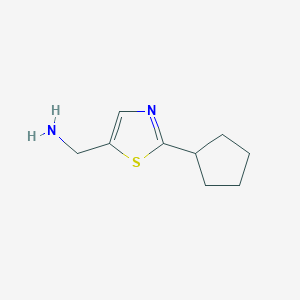

![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)

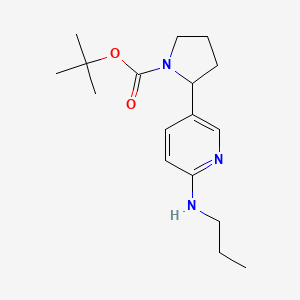
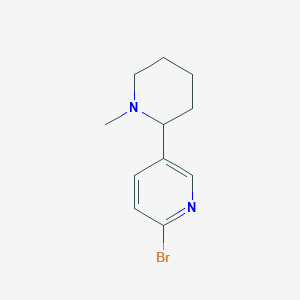
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
